(6-Fluorochroman-5-yl)methanamine
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Overview
Description
(6-Fluorochroman-5-yl)methanamine: is an organic compound with the molecular formula C10H12FNO. It is a derivative of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a fluorine atom at the 6th position and a methanamine group at the 5th position makes this compound unique and of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluorochroman-5-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluorochroman.
Fluorination: Fluorination of the chroman ring is achieved using fluorinating agents such as Selectfluor.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation reactions.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-Fluorochroman-5-yl)methanamine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Methylamine, ethylamine.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted amines.
Mechanism of Action
The mechanism of action of (6-Fluorochroman-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The methanamine group plays a crucial role in the compound’s reactivity and interaction with target molecules .
Comparison with Similar Compounds
- (6-Chlorochroman-5-yl)methanamine
- (6-Bromochroman-5-yl)methanamine
- (6-Methylchroman-5-yl)methanamine
Comparison:
- Binding Affinity: The presence of a fluorine atom in (6-Fluorochroman-5-yl)methanamine enhances its binding affinity compared to its chloro, bromo, and methyl counterparts.
- Reactivity: The fluorine atom increases the compound’s reactivity, making it more suitable for specific chemical reactions.
- Biological Activity: this compound exhibits unique biological activity due to the electronegativity and size of the fluorine atom, which influences its interaction with biological targets .
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
(6-fluoro-3,4-dihydro-2H-chromen-5-yl)methanamine |
InChI |
InChI=1S/C10H12FNO/c11-9-3-4-10-7(8(9)6-12)2-1-5-13-10/h3-4H,1-2,5-6,12H2 |
InChI Key |
CAXXLNQVZOKCDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2CN)F)OC1 |
Origin of Product |
United States |
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